Cellular Selectivity Profile: Lack of Src and B-Raf Activity vs. Dasatinib and ALW-II-41-27
AWL-II-38.3 is characterized by its cellular inactivity against Src-family kinases and B-Raf, a key differentiating feature from multi-targeted EphA3 inhibitors [1]. While dasatinib potently inhibits Src (IC50 < 1 nM) and Bcr-Abl (IC50 < 1 nM) in addition to EphA3 (IC50 = 1.576 nM), and ALW-II-41-27 inhibits Src (IC50 = 14 nM) and B-Raf in cellular assays, AWL-II-38.3 exhibits no significant cellular activity against Src or B-Raf, despite biochemical binding to Src with a Kd of 100 nM – 1 µM [2].
| Evidence Dimension | Cellular activity against Src-family kinases and B-Raf |
|---|---|
| Target Compound Data | No significant cellular activity against Src-family kinases or B-Raf |
| Comparator Or Baseline | Dasatinib: IC50 for Src <1 nM, Bcr-Abl <1 nM; ALW-II-41-27: IC50 for Src 14 nM, inhibits B-Raf |
| Quantified Difference | Target lacks cellular activity against Src/B-Raf; comparators potently inhibit Src/B-Raf |
| Conditions | Cell-based assays (cellular activity); biochemical Kd for Src = 100 nM – 1 µM |
Why This Matters
Enables dissection of EphA3-specific signaling without confounding Src/B-Raf inhibition, a critical requirement for target validation studies.
- [1] HMS LINCS Database. ALW-II-38-3 (LSM-1002) Target Affinity Spectrum. Kd range for SRC: 100 nM – 1 µM; confirmed non-binding for numerous other kinases. View Source
- [2] Reaction Biology. EPHA3 NanoBRET Target Engagement Intracellular Kinase Assay Datasheet. Dasatinib IC50: 1.576 nM against EPHA3. View Source
